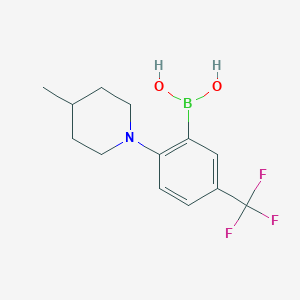

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid

CAS No.: 1704063-77-3

Cat. No.: VC3022230

Molecular Formula: C13H17BF3NO2

Molecular Weight: 287.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704063-77-3 |

|---|---|

| Molecular Formula | C13H17BF3NO2 |

| Molecular Weight | 287.09 g/mol |

| IUPAC Name | [2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H17BF3NO2/c1-9-4-6-18(7-5-9)12-3-2-10(13(15,16)17)8-11(12)14(19)20/h2-3,8-9,19-20H,4-7H2,1H3 |

| Standard InChI Key | QXKDLVFNHRWGHY-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)N2CCC(CC2)C)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)N2CCC(CC2)C)(O)O |

Introduction

Chemical Identity and Basic Properties

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a well-characterized organoboron compound with several distinct identifiers that facilitate its recognition in chemical databases and research literature. Understanding these basic properties is essential for researchers working with this compound.

Identification Parameters

The compound is uniquely identified through various standardized chemical identifiers, as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1704063-77-3 |

| Molecular Formula | C13H17BF3NO2 |

| Molecular Weight | 287.09 g/mol |

| IUPAC Name | [2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H17BF3NO2/c1-9-4-6-18(7-5-9)12-3-2-10(13(15,16)17)8-11(12)14(19)20/h2-3,8-9,19-20H,4-7H2,1H3 |

| Standard InChIKey | QXKDLVFNHRWGHY-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)N2CCC(CC2)C)(O)O |

This compound features a phenyl ring substituted with three key functional groups: a boronic acid moiety, a trifluoromethyl group, and a 4-methylpiperidine ring attached via a nitrogen atom. The combination of these structural elements contributes to its unique chemical behavior and potential applications in synthesis.

Structural Features and Chemical Reactivity

The molecular architecture of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid combines several functional groups that influence its chemical behavior and potential applications.

Key Structural Elements

The compound contains three principal structural components that define its reactivity profile:

-

Boronic Acid Group: The B(OH)2 moiety at the ortho position of the phenyl ring is the primary reactive center, capable of participating in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling.

-

Trifluoromethyl Group: The CF3 group at the meta position relative to the boronic acid introduces electronic effects that influence the reactivity of the boronic acid. The strong electron-withdrawing nature of this group modifies the electronic distribution within the molecule .

-

4-Methylpiperidine Ring: This nitrogen-containing heterocycle is connected to the phenyl ring at the ortho position relative to the boronic acid. The basic nitrogen atom introduces potential for hydrogen bonding and coordination chemistry, while the methyl substituent on the piperidine ring adds steric bulk and hydrophobicity .

The strategic positioning of these groups, particularly the ortho relationship between the piperidine and the boronic acid, likely influences the reactivity patterns of this compound. Research on related boronic acids suggests that ortho-substituents can significantly impact catalytic activity in certain reactions .

Electronic and Steric Effects

The trifluoromethyl group exerts a strong electron-withdrawing effect through both inductive and resonance pathways, which likely enhances the acidity of the boronic acid group. This increased acidity can be advantageous in certain coupling reactions and catalytic applications .

The 4-methylpiperidine substituent introduces a basic site into the molecule through its nitrogen atom. The steric bulk of this group likely influences the three-dimensional orientation of the molecule, potentially affecting its interactions with reaction partners and biological targets.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid, offering potential insights into structure-activity relationships and applications.

Structural Analogs

Comparing our target compound with structurally related molecules reveals subtle variations that might impact chemical behavior:

-

2-Trifluoromethyl-4-(3-methylpiperidin-1-yl)phenylboronic acid (CAS: 2225153-43-3): This isomer features the methylpiperidine group at the para position relative to the boronic acid rather than the ortho position, with the trifluoromethyl group at the ortho position .

-

2-Trifluoromethyl-4-(4-methylpiperidin-1-yl)phenylboronic acid (CAS: 2225169-20-8): This compound has a similar arrangement of functional groups but with different positional relationships .

-

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid: This analog includes a methylene linker between the phenyl ring and the piperidine group, potentially offering different conformational flexibility.

These structural variations likely influence properties such as:

-

Reactivity of the boronic acid group

-

Conformational preferences

-

Binding interactions with potential biological targets

-

Solubility and physicochemical properties

Structure-Activity Relationships

Research on related compounds suggests that the positioning of substituents around the phenylboronic acid core can significantly impact activity:

-

Ortho-Substituent Effects: Studies on 2,4-bis(trifluoromethyl)phenylboronic acid demonstrate that ortho-substituents play a key role in catalytic activity, particularly in dehydrative condensation reactions. The ortho-substituent can prevent coordination of amines to the boron atom, thereby influencing reaction pathways .

-

Electronic Effects: The electron-withdrawing trifluoromethyl group likely influences the acidity of the boronic acid, potentially enhancing reactivity in certain contexts .

-

Steric Considerations: The bulky 4-methylpiperidine group at the ortho position potentially creates a distinct three-dimensional environment around the reactive boronic acid center, influencing substrate approach and binding interactions .

Future Research Directions

The unique structural features of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid suggest several promising avenues for future investigation.

Technical Challenges

Several challenges remain in fully exploiting the potential of this compound:

-

Limited Physical Data: More comprehensive characterization of physical properties would benefit researchers working with this compound.

-

Synthesis Optimization: Development of more efficient and selective synthetic routes would enhance accessibility.

-

Mechanistic Understanding: Detailed studies of reaction mechanisms involving this compound would inform its application in synthesis and catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume